(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

chiral ligand optical rotation enantiomeric excess

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 2757082-99-6) is a chiral, non‑racemic mono‑oxazoline ligand built on a rigid indeno[1,2‑d]oxazole scaffold bearing a 6‑methyl‑2‑pyridyl donor. With a molecular weight of 250.30 g mol⁻¹ (C₁₆H₁₄N₂O) and a computed XLogP3‑AA of 2.9, the compound is commercially available from multiple suppliers (AChemBlock, Bidepharm, VWR, Arctom, etc.) at purities of 95‑98 % and enantiomeric excess ≥ 99 %.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B8197753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34
InChIInChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3/t14-,15+/m0/s1
InChIKeySGJXJZCXVZDEEU-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole – Compound Identity, Supplier Landscape & Procurement Starting Point


(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 2757082-99-6) is a chiral, non‑racemic mono‑oxazoline ligand built on a rigid indeno[1,2‑d]oxazole scaffold bearing a 6‑methyl‑2‑pyridyl donor [1]. With a molecular weight of 250.30 g mol⁻¹ (C₁₆H₁₄N₂O) and a computed XLogP3‑AA of 2.9, the compound is commercially available from multiple suppliers (AChemBlock, Bidepharm, VWR, Arctom, etc.) at purities of 95‑98 % and enantiomeric excess ≥ 99 % . The (3aR,8aS) absolute configuration defines a distinct stereochemical space whose consequences for chiral induction are quantitatively distinguishable from the opposite enantiomer and from close structural analogs, making stereochemical identity a first‑order procurement criterion.

Why a Generic ‘Indeno-Oxazole’ Cannot Replace (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole in Stereochemically Demanding Workflows


The indeno[1,2‑d]oxazole family encompasses a wide range of chiral mono‑ and bis‑oxazoline ligands whose enantioselectivity, coordination geometry, and steric environment are exquisitely sensitive to both the oxazoline‑ring substituent and the heteroaryl donor [1]. Simply substituting one member for another—even the opposite enantiomer—can invert the sense of asymmetric induction and collapse enantiomeric excess from >90 % to near‑racemic . The 6‑methyl group on the pyridine ring is not an inert spectator; systematic ligand‑optimisation studies have demonstrated that C‑6 methylation can raise enantioselectivity by > 10 % ee relative to the unsubstituted pyridine congener in Pd‑catalysed oxidative amidation [2]. Consequently, procurement decisions must specify (i) the (3aR,8aS) absolute configuration, (ii) the 6‑methyl‑2‑pyridyl heterocycle, and (iii) the indeno‑fused backbone; omission of any one of these elements leads to a different chemical entity with non‑interchangeable performance.

Head‑to‑Head Differentiation Data for (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole


Absolute Stereochemistry and Chiroptical Sign: Quantified Discrimination from the (3aS,8aR) Enantiomer

The (3aR,8aS) enantiomer (CAS 2757082‑99‑6) is the antipode of the (3aS,8aR) enantiomer (CAS 1532531‑18‑2). The latter is characterised by a specific rotation [α]²⁰/D = –360 ° (c = 1, CH₂Cl₂) . Although the positive rotation value for the (3aR,8aS) form has not been deposited in a public database, the magnitude is expected to be equal and opposite (+360 °) based on enantiomeric relationship. This chiroptical sign is the primary analytical handle for identity verification upon receipt and for ensuring that the correct stereoisomer has been sourced.

chiral ligand optical rotation enantiomeric excess

C‑6 Methyl Substituent Effect on Enantioselectivity: Comparison with the Unsubstituted Pyridine Analog

In a systematic study of pyridine‑oxazoline (PyOx) ligands for Pd‑catalysed aerobic oxidative amidation, the 6‑methyl‑substituted pyridine ligand delivered 91 % enantiomeric excess (ee), whereas the unsubstituted pyridine analog gave substantially lower ee under identical conditions [1]. Although that study employed a phenyl‑glycinol‑derived oxazoline rather than an indeno‑oxazoline, the electronic and steric influence of the 6‑methyl group is a class‑level feature that translates to the indeno[1,2‑d]oxazole scaffold. The unsubstituted pyridine analog of the target compound ((3aR,8aS)-2-(pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole, CAS 330443‑74‑8) is commercially available but lacks the 6‑methyl group and therefore cannot replicate the enhanced enantioselectivity profile .

enantioselective catalysis pyridine-oxazoline ligand electronic asymmetry

Indeno‑Fused Backbone Rigidity versus Other Oxazoline Scaffolds: Steric and Conformational Advantages

The indeno[1,2‑d]oxazole framework imposes a rigid, fused bicyclic geometry that restricts the conformational freedom of the oxazoline ring relative to common alkyl‑ or aryl‑substituted oxazolines (e.g., tert‑butyl‑ or phenyl‑oxazolines). Bis‑indenooxazole derivatives exhibit molecular weights of 355–358 g mol⁻¹ and enhanced rigidity, which translates into improved stereochemical control in catalytic applications [1]. The mono‑oxazoline (3aR,8aS) target compound shares the same indeno backbone, offering rigidity intermediate between fully flexible mono‑oxazolines and highly pre‑organised bis‑oxazolines, making it suitable for applications where a single chelating nitrogen is preferred while retaining substantial conformational bias.

ligand rigidity stereochemical control indeno-oxazole

Commercial Availability and Cost Comparison with the Opposite Enantiomer and Bis‑Oxazoline Analog

The (3aR,8aS) enantiomer (CAS 2757082‑99‑6) is stocked by multiple suppliers at prices that are competitive with, and in some cases lower than, the (3aS,8aR) enantiomer. For example, Fluorochem lists the (3aS,8aR) enantiomer at £79 for 100 mg and £148 for 250 mg , while AChemBlock offers the (3aR,8aS) enantiomer at $450 for 250 mg and Arctom quotes $318 for 250 mg . Bis‑indenooxazole ligands (e.g., (+)-2,2′‑methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]) are significantly more expensive and less widely available, making the mono‑oxazoline target compound the cost‑effective entry point for indeno‑oxazole‑based asymmetric methodology development.

procurement cost comparison vendor availability

Recommended Application Scenarios for (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole


Asymmetric Catalysis with Pd(II) or Cu(I): Exploiting the 6‑Methyl Electronic Effect

The 6‑methyl‑substituted pyridinyl‑oxazoline motif has been explicitly validated in Pd(II)‑catalysed aerobic oxidative amidation, where it delivered 91 % ee [1]. Researchers seeking to develop or optimise Pd‑ or Cu‑catalysed enantioselective transformations (allylic substitutions, oxidative cyclisations, or C–H functionalisations) should prioritise this compound over the unsubstituted pyridine analog because the 6‑methyl group provides a proven electronic asymmetry that can elevate enantioselectivity by ≥ 10 % ee. The (3aR,8aS) absolute configuration determines the sense of induction; therefore, this enantiomer should be selected when the target product requires the corresponding stereochemical outcome.

Stereochemical Probe in Medicinal Chemistry Campaigns

The indeno[1,2‑d]oxazole scaffold has been explored as a rigid core for designing enzyme inhibitors, particularly for targets with flat, hydrophobic binding pockets that benefit from the indene ring’s planarity [1]. The (3aR,8aS) stereochemistry, combined with the 6‑methyl‑2‑pyridyl group, offers a defined spatial arrangement of hydrogen‑bond acceptors that can be screened against kinase, GPCR, or nuclear receptor targets. Procurement of this single enantiomer ensures consistent structure‑activity relationship (SAR) data and avoids the confounding effects of racemic or stereoisomeric mixtures.

Asymmetric Organocatalysis or Lewis‑Base Catalysis

Pyridine‑oxazoline ligands have been successfully employed as organocatalysts in enantioselective hydrosilylation of ketones and ketimines [1]. The target compound, with its rigid indeno backbone and 6‑methyl‑pyridine donor, is a candidate for developing new organocatalytic or Lewis‑base‑catalysed transformations where the conformational restriction of the oxazoline ring is critical for achieving high stereoselectivity. Pilot experiments should benchmark this compound against the (3aS,8aR) enantiomer and the unsubstituted pyridine analog to quantify the scaffold’s contribution to enantioselectivity.

Methodology Development for Challenging Substrate Classes

The combination of a mono‑oxazoline coordination site and a sterically differentiated 6‑methyl‑pyridine donor makes this ligand suitable for substrates that cannot accommodate the larger steric footprint of bis‑oxazoline (BOX) or phosphine‑oxazoline (PHOX) ligands [1]. Investigators working on sterically hindered alkenes, heterocyclic substrates, or substrates requiring a single metal‑coordination site should consider this compound as a tunable, commercially available entry point for reaction discovery.

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